Benzyloxyacetone

Asymmetric Organocatalysis Aldol Reaction Diastereoselectivity

Benzyloxyacetone (CAS 22539-93-1; IUPAC: 1-phenylmethoxypropan-2-one), an α-substituted acetone characterized by a benzyl-protected primary alcohol adjacent to a ketone carbonyl, exhibits a molecular formula of C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol. This bifunctional building block is supplied commercially with typical assay values around 90%, with major impurities including (benzyloxy)acetic acid and benzyl alcohol.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 22539-93-1
Cat. No. B1333929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyloxyacetone
CAS22539-93-1
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCC(=O)COCC1=CC=CC=C1
InChIInChI=1S/C10H12O2/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
InChIKeyYHMRKVGUSQWDGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyloxyacetone (CAS 22539-93-1): Core Identity and Structural Classification for Procurement Specifications


Benzyloxyacetone (CAS 22539-93-1; IUPAC: 1-phenylmethoxypropan-2-one), an α-substituted acetone characterized by a benzyl-protected primary alcohol adjacent to a ketone carbonyl, exhibits a molecular formula of C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol [1]. This bifunctional building block is supplied commercially with typical assay values around 90%, with major impurities including (benzyloxy)acetic acid and benzyl alcohol . Its distinct steric and electronic environment, relative to less bulky α-alkoxy analogs, underpins specific regio- and stereochemical outcomes in synthetic transformations, defining its role as a non-commodity research intermediate.

Why Benzyloxyacetone Cannot Be Directly Replaced by Common α-Alkoxy or α-Hydroxy Acetone Analogs


Procurement or experimental substitution of benzyloxyacetone with simpler analogs such as α-hydroxyacetone or α-methoxyacetone is fundamentally flawed. In organocatalytic asymmetric aldol additions using (S)-BINAM-L-prolinamide, these structurally related α-functionalized ketones display pronounced divergence in stereochemical control. Specifically, α-hydroxyacetone and α-methoxyacetone preferentially yield anti-diastereomeric 1,2-diols, whereas benzyloxyacetone, by virtue of the bulky benzyl ether moiety, inverts the diastereofacial selectivity to provide predominantly the syn-diastereomer [1]. Consequently, replicating a synthetic route optimized for benzyloxyacetone with a generic analog will inevitably compromise diastereomeric purity and downstream enantiomeric excess, resulting in distinct impurity profiles and invalidated process reproducibility.

Quantitative Performance Benchmarks: How Benzyloxyacetone Outperforms Structural Analogs in Key Selection Metrics


Stereochemical Differentiation: Syn-Selective Aldol Reactions vs. Anti-Selective α-Methoxyacetone

In the direct asymmetric aldol addition to 4-nitrobenzaldehyde catalyzed by (S)-BINAM-L-prolinamide/benzoic acid, α-benzyloxyacetone demonstrates an inverted stereochemical outcome compared to its α-methoxy analog. While α-methoxyacetone provides the anti-diastereomer, α-benzyloxyacetone yields predominantly the syn-diastereomer with 85% enantiomeric excess (ee) [1]. This inversion is a direct consequence of the bulky benzyl group imposing greater steric demand in the transition state.

Asymmetric Organocatalysis Aldol Reaction Diastereoselectivity

Synthetic Utility in Isoprenoid Biosynthesis: MEP Pathway Metabolite Synthesis with Quantified Yield

Benzyloxyacetone serves as a validated starting material in the multi-step synthesis of 2-C-Methyl-D-erythritol 4-phosphate (MEP), a crucial intermediate in the non-mevalonate pathway for isoprenoid biosynthesis. A documented five-step procedure from benzyloxyacetone afforded the target free phosphoacid with an overall yield of 27% and an enantiomeric ratio (er) of 75:25 [1]. This establishes a tangible, reproducible synthetic pathway to a biologically relevant molecule.

Natural Product Synthesis Isoprenoid Biosynthesis MEP Pathway

Thermal Stability and Handling: Elevated Boiling Point vs. α-Methoxyacetone

Benzyloxyacetone exhibits a higher boiling point (259 °C at 760 mmHg) and flash point (>110 °C closed cup) compared to the more volatile α-methoxyacetone (boiling point ~118 °C) . This reduced volatility minimizes evaporative losses during prolonged reactions or distillations and aligns with safer handling and storage protocols for larger-scale laboratory or pilot operations.

Physicochemical Properties Thermal Stability Process Safety

Environmental Fate Modeling: Distinct Henry's Law Constant Influencing Volatilization Risk

Quantitative Structure-Activity Relationship (QSAR) estimations using the bond contribution method predict a Henry's Law Constant of 3.32 x 10⁻⁷ atm·m³/mol for benzyloxyacetone at 25 °C . This extremely low value indicates a strong thermodynamic preference for the aqueous phase, contrasting with more volatile ketones and implying negligible volatilization from aqueous solution. Such data is critical for assessing environmental partitioning and designing waste treatment protocols.

Environmental Chemistry Physicochemical Properties QSAR

High-Value Application Scenarios for Benzyloxyacetone Based on Verified Differential Data


Enantioselective Synthesis of Syn-Configured 1,2-Diol Pharmacophores

Medicinal chemistry programs targeting chiral 1,2-diol motifs with syn-stereochemistry can exploit benzyloxyacetone's unique behavior in organocatalyzed aldol reactions. As documented in Section 3, its use with (S)-BINAM-L-prolinamide delivers the syn-diastereomer in 85% ee, an outcome unattainable with smaller α-alkoxy analogs like α-methoxyacetone, which exclusively give anti-products under identical conditions [1]. This eliminates the need for multi-step stereochemical inversions, streamlining the synthesis of complex natural product fragments and active pharmaceutical ingredient (API) intermediates.

Synthesis of MEP Pathway Metabolites for Antibacterial Target Validation

Investigators studying the non-mevalonate (MEP) pathway for isoprenoid biosynthesis, a validated target for antibacterial and antimalarial drug discovery, can leverage benzyloxyacetone as a starting material. The five-step synthesis of 2-C-Methyl-D-erythritol 4-phosphate (MEP) with a 27% overall yield provides a practical, literature-validated entry into this critical metabolite space [2]. This enables the preparation of substrate analogs, mechanistic probes, and potential inhibitors for high-throughput screening against essential bacterial enzymes like IspD and IspF.

High-Temperature Polymer and Material Science Processes Requiring Low Volatility

In materials science applications involving high-temperature curing, melt processing, or prolonged heating, the thermal stability of benzyloxyacetone (boiling point 259 °C) offers a distinct process advantage over lower-boiling analogs . Its reduced volatility mitigates solvent loss and prevents composition drift, ensuring consistent material properties in polymer synthesis. Additionally, the higher flash point (>110 °C) contributes to improved operational safety in pilot-scale environments, reducing the risk of fire and explosion compared to highly volatile ketones.

Environmental Fate and Exposure Modeling for New Chemical Entities

Environmental chemists and toxicologists developing quantitative structure-activity relationship (QSAR) models can rely on estimated physicochemical parameters for benzyloxyacetone. The very low Henry's Law Constant (3.32 x 10⁻⁷ atm·m³/mol) indicates that this compound, if released into the environment, will partition almost exclusively into the aqueous phase with negligible volatilization to the atmosphere. This data is essential for accurate exposure assessment, fate modeling, and the design of appropriate waste management strategies in compliance with regulatory guidelines.

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